molecular formula C21H33NaO5S B12293428 Pregnenediol Sulfate Sodium

Pregnenediol Sulfate Sodium

Cat. No.: B12293428
M. Wt: 420.5 g/mol
InChI Key: JLKPXOMJAHGBHE-UHFFFAOYSA-M
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Description

Pregnenediol Sulfate Sodium is a steroid metabolite derived from pregnenolone. It is a sulfated steroid, meaning it has undergone a sulfation process, which is a phase II metabolism reaction. This compound is known for its role as a neurosteroid, modulating various ion channels, transporters, and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnenediol Sulfate Sodium is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation process involves the addition of a sulfate group to the pregnenolone molecule, typically using sulfotransferase enzymes and 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and ensure the compound meets the required standards for pharmaceutical or research use .

Chemical Reactions Analysis

Types of Reactions

Pregnenediol Sulfate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized steroids, while reduction can produce reduced steroids. Substitution reactions can result in a variety of substituted steroid derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H33NaO5S

Molecular Weight

420.5 g/mol

IUPAC Name

sodium;[17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1

InChI Key

JLKPXOMJAHGBHE-UHFFFAOYSA-M

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]

Origin of Product

United States

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